

A Comparative Analysis of Cycloeicosane's Properties: Experimental Data vs. Theoretical Predictions

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Compound of Interest

Compound Name: Cycloeicosane

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This guide provides a detailed comparison of the experimentally determined physical properties of **cycloeicosane** (C₂₀H₄₀) with theoretically predicted values. Understanding the accuracy of predictive models for foundational molecules like large cycloalkanes is crucial for the computational design and screening of more complex chemical entities in fields such as materials science and drug development. This document summarizes key quantitative data, outlines the methodologies for both experimental determination and theoretical calculation, and presents a logical workflow for this comparative analysis.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available experimental data for **cycloeicosane** and contrasts it with values predicted by established theoretical methods. This allows for a direct assessment of the predictive accuracy for various physicochemical properties.

Property	Experimental Value	Theoretical Prediction	Method of Prediction
Melting Point (Tfus)	335.00 ± 3.00 K	335.00 K	Joback Method
Normal Boiling Point (Tboil)	Not Available	741.00 K	Joback Method
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	Not Available	8.92 kJ/mol	Joback Method
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	Not Available	63.26 kJ/mol	Joback Method
Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$)	Not Available	-467.71 kJ/mol	Joback Method
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Not Available	-19.72 kJ/mol	Joback Method
Critical Temperature (Tc)	Not Available	1005.43 K	Joback Method
Critical Pressure (Pc)	Not Available	1537.87 kPa	Joback Method
Octanol/Water Partition Coefficient (logP _{oct/wat})	Not Available	7.802	Crippen Method

Experimental and Theoretical Protocols

A rigorous comparison requires a clear understanding of the methodologies employed to obtain both the experimental and theoretical data points.

Experimental Protocols

Precise experimental determination of the physicochemical properties of organic compounds relies on standardized and highly accurate techniques.

- **Melting Point Determination (ASTM E324):** The melting point of a crystalline organic solid is determined by packing a small amount of the powdered sample into a capillary tube and heating it at a controlled rate.^{[1][2]} The temperatures at which melting begins and is complete are recorded to define the melting range.^[1] For high-purity compounds like **cycloeicosane**, a sharp melting point is expected. Modern apparatuses often use a heated metal block and digital thermometers for precise temperature control and measurement.
- **Boiling Point Determination (ASTM D1078, D2887):** For pure, thermally stable organic liquids, the boiling point is determined by distillation.^{[3][4][5]} The temperature of the vapor in equilibrium with the boiling liquid at a constant pressure is measured.^[3] For smaller sample volumes, a micro-boiling point method can be employed. Gas chromatography can also be used to determine the boiling range distribution of hydrocarbon mixtures.^{[4][5][6]}
- **Enthalpy of Fusion (Differential Scanning Calorimetry - DSC):** The enthalpy of fusion is measured using a differential scanning calorimeter.^{[7][8][9]} A small, precisely weighed sample is heated at a constant rate, and the heat flow required to maintain its temperature equal to that of an inert reference is measured.^[7] The energy absorbed during the endothermic melting process is integrated to determine the enthalpy of fusion.^{[7][8]}
- **Enthalpy of Vaporization (Differential Scanning Calorimetry - DSC):** DSC can also be used to measure the enthalpy of vaporization.^{[10][11][12][13]} The liquid sample is heated in a pierced crucible at a controlled rate.^[10] When the boiling point is reached, the large endothermic heat flow corresponding to vaporization is measured and integrated.^[10]
- **Enthalpy of Formation (Bomb Calorimetry):** The standard enthalpy of formation of a hydrocarbon is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.^{[14][15][16][17]} A weighed sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen.^{[14][15]} The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature increase is measured to calculate the heat of combustion.^{[14][16]}

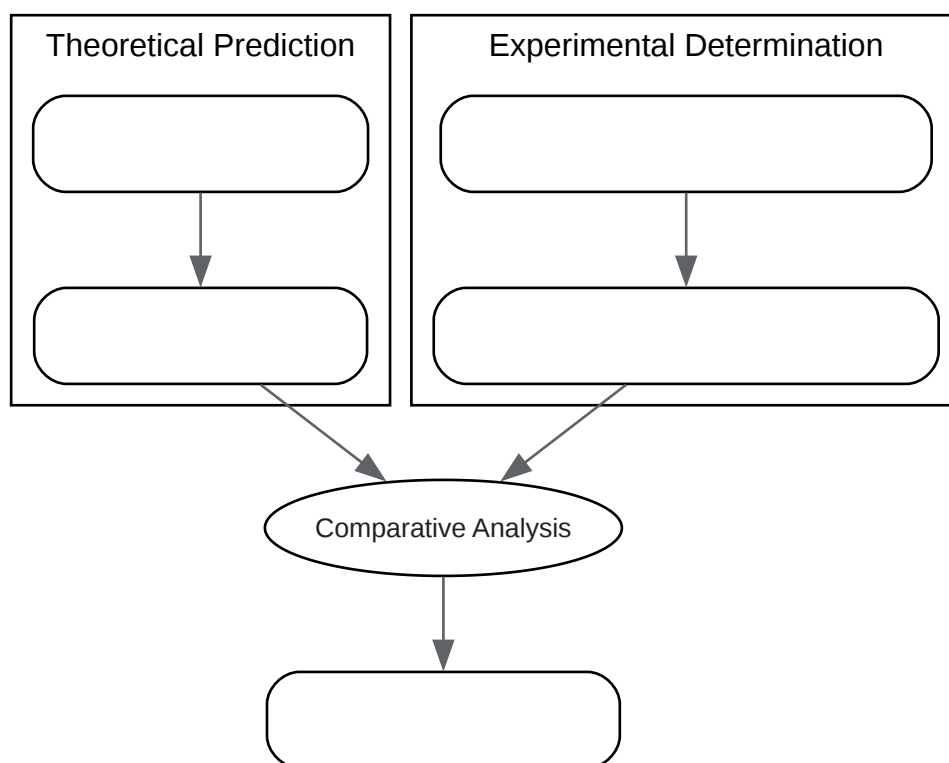
Theoretical Prediction Methodologies

Computational chemistry provides valuable tools for estimating the properties of molecules, which can be particularly useful when experimental data is unavailable.

- **Joback Method:** This is a group-contribution method used to estimate a variety of thermophysical properties of organic compounds from their molecular structure alone.^[18]^[19]^[20]^[21]^[22] The molecule is broken down into a set of predefined functional groups, and the contribution of each group to a specific property is summed.^[18]^[19] This additive approach allows for the prediction of properties such as boiling point, critical properties, and enthalpies of formation, fusion, and vaporization.^[18]^[20]^[21] It is known for its simplicity and broad applicability, although its accuracy can be limited for very large or small molecules, or those with strong intermolecular interactions.^[18]
- **Crippen Method:** This is an atom-based contribution method for the prediction of the octanol-water partition coefficient (logP).^[23]^[24]^[25] The molecule is dissected into its constituent atoms, which are classified into different types based on their chemical environment.^[23]^[24] Each atom type has a specific contribution to the overall logP value, and the sum of these contributions gives the predicted logP for the molecule.^[23]^[24]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental properties of a compound like **cycloeicosane** with its theoretically predicted values.



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Caption: Workflow for comparing experimental and theoretical properties.

Conclusion

This guide highlights the comparison between experimentally measured and theoretically predicted properties of **cycloeicosane**. While experimental data for some properties of **cycloeicosane** are not readily available in the searched literature, the existing data for melting point shows excellent agreement with the Joback method's prediction. For other properties, the Joback and Crippen methods provide valuable estimates. It is important for researchers to be aware of the methodologies and inherent limitations of both experimental and theoretical approaches to make informed decisions in their scientific endeavors. The continued refinement of predictive models, validated against high-quality experimental data, will undoubtedly accelerate progress in chemical and pharmaceutical research.

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